molecular formula C17H20N2O4S B2420608 2-((1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine CAS No. 1903350-91-3

2-((1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine

Cat. No.: B2420608
CAS No.: 1903350-91-3
M. Wt: 348.42
InChI Key: FNJAYCWSAPGKEA-UHFFFAOYSA-N
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Description

2-((1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine is a complex organic compound that features a pyridine ring substituted with a methoxyphenylsulfonyl group and a pyrrolidinyl group

Preparation Methods

The synthesis of 2-((1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include the following steps:

    Formation of the Pyrrolidine Intermediate: This involves the reaction of 3-methoxyphenylsulfonyl chloride with pyrrolidine under basic conditions to form the sulfonylated pyrrolidine intermediate.

    Coupling with Pyridine Derivative: The intermediate is then reacted with a 5-methylpyridine derivative in the presence of a suitable coupling agent, such as a palladium catalyst, to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2-((1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases or acids to facilitate the reactions.

Scientific Research Applications

2-((1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.

    Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-((1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

2-((1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine can be compared with other similar compounds, such as:

    2-((1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-ethylpyridine: This compound has an ethyl group instead of a methyl group on the pyridine ring, which may affect its chemical properties and biological activity.

    2-((1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-methylpyridine: The position of the methyl group on the pyridine ring is different, which can influence the compound’s reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[1-(3-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-5-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-13-6-7-17(18-11-13)23-15-8-9-19(12-15)24(20,21)16-5-3-4-14(10-16)22-2/h3-7,10-11,15H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJAYCWSAPGKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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